N-Terminal Proline vs. Isoleucine Sequence Differentiation
The target compound Pro-Leu-Tyr-Leu-Glu (MW 633.7 Da, C31H47N5O9) differs from the comparator isomer Ile-Pro-Ile-Tyr-Glu (CAS 210978-17-9, same formula and mass) in the identity of the N-terminal residue and position 3. In the target, Pro occupies position 1 and Leu position 3; in the comparator, Ile occupies position 1 and Pro position 2, with Ile at position 3. Mass spectrometry alone cannot distinguish these isomers; sequence confirmation requires tandem MS/MS or Edman sequencing. The N-terminal proline imposes a fixed phi-dihedral angle of approximately -60° due to pyrrolidine ring constraints, whereas N-terminal isoleucine permits greater rotational freedom . This conformational difference is predicted to alter the compound's hydrodynamic radius, chromatographic retention time, and protease recognition profile .
Pro at pos. 1, Leu at pos. 3 Isomer: Ile-Pro-Ile-Tyr-Glu
3 of 5 positions differ; identical mass 633.34 Da
| Evidence Dimension | Amino acid sequence and position-specific residue identity |
|---|---|
| Target Compound Data | Pro-Leu-Tyr-Leu-Glu (Pro at position 1, Leu at position 3) |
| Comparator Or Baseline | Ile-Pro-Ile-Tyr-Glu (Ile at position 1, Pro at position 2, Ile at position 3; CAS 210978-17-9) |
| Quantified Difference | Qualitative sequence divergence: 3 of 5 positions differ in identity (positions 1, 2, and 3). Exact mass is identical at 633.34 Da; no mass-based differentiation possible. |
| Conditions | Sequence comparison derived from supplier-catalog data; no direct chromatographic or spectroscopic co-injection study identified in the literature. |
Why This Matters
For procurement, the two isomers are mass-indistinguishable; incorrect substitution without sequence-verified identity confirmation (HPLC-MS/MS or amino acid analysis) can result in use of the wrong peptide, invalidating experimental results.
